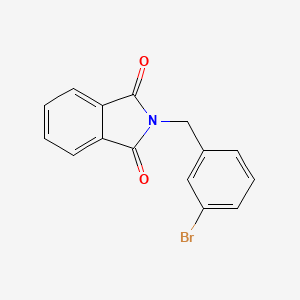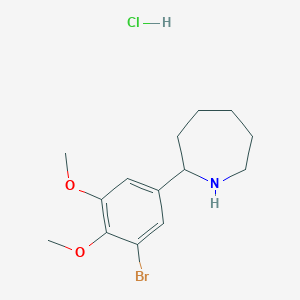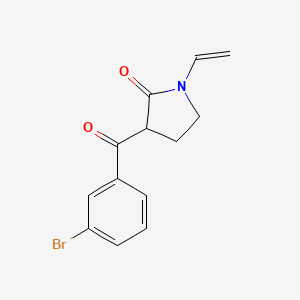
2-(3-Bromobenzyl)isoindoline-1,3-dione
Vue d'ensemble
Description
2-(3-Bromobenzyl)isoindoline-1,3-dione is a chemical compound that is part of the isoindoline-1,3-dione family. This family of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The compound itself is characterized by the presence of a bromine atom attached to the benzyl group, which is further linked to the isoindoline-1,3-dione core.
Synthesis Analysis
The synthesis of related isoindoline-1,3-dione derivatives has been explored in various studies. For instance, a novel method for synthesizing 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones, which are structurally related to this compound, has been reported using a one-step reaction involving 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones and 2-aminobenzenethiols . Another study describes the palladium-catalyzed carbonylative cyclization of o-bromobenzoic acid with primary amines to produce isoindoline-1,3-diones . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives is typically confirmed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and X-ray crystallography . These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of functional groups, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
Isoindoline-1,3-diones can participate in a variety of chemical reactions. The presence of the bromine atom in this compound suggests that it could undergo nucleophilic substitution reactions, which are a common pathway for modifying the structure and introducing new functional groups. The studies on related compounds have shown that these molecules can be used as precursors for the synthesis of complex structures, indicating the versatility of this compound in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-diones are influenced by their molecular structure. The presence of the bromine atom is likely to affect the compound's reactivity, boiling point, and density. The studies on similar compounds have shown that they can exhibit antimicrobial activities and bind to DNA, suggesting that this compound may also possess these properties . Additionally, the compound's solubility in organic solvents and its thermal stability can be inferred from related studies, which are important for its practical applications in chemical synthesis and pharmaceutical research .
Applications De Recherche Scientifique
Synthèse pharmaceutique
Ces composés ont suscité un intérêt considérable pour leur utilisation potentielle en synthèse pharmaceutique . Les relations structure-activité et les propriétés biologiques des dérivés de la N-isoindoline-1,3-dione sont étudiées dans le but de libérer leur potentiel en tant qu'agents thérapeutiques .
Herbicides
Les hétérocycles de N-isoindoline-1,3-dione ont des applications potentielles dans le domaine des herbicides . Leurs propriétés chimiques uniques les rendent adaptés à cette application.
Colorants et teintures
Ces composés sont également utilisés dans la production de colorants et de teintures . Leur nature aromatique et la présence de groupes carbonyle aux positions 1 et 3 contribuent à leurs propriétés colorantes.
Additifs polymères
Les hétérocycles de N-isoindoline-1,3-dione peuvent être utilisés comme additifs dans les polymères . Ils peuvent améliorer les propriétés du polymère, telles que sa stabilité et sa durabilité.
Synthèse organique
Ces composés jouent un rôle important en synthèse organique . Ils peuvent participer à diverses réactions chimiques, contribuant à la synthèse de composés organiques complexes.
Mécanisme D'action
Target of Action
The primary target of 2-(3-Bromobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a wide array of biological functions including motor activity, cognition, and reward. The interaction of this compound with this receptor could potentially influence these functions.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . Dopamine signaling plays a critical role in the regulation of various neurological systems such as GABAergic and glutamatergic systems, and also ion channels (Calcium, sodium, potassium, and chloride channels) . Therefore, any alteration in dopamine signaling could have significant downstream effects on these systems.
Pharmacokinetics
In silico analysis suggests that isoindolines, in general, have good affinities and some pharmacokinetic parameters
Result of Action
One study suggests that isoindoline-1,3-dione compounds may possess analgesic activity, exceeding the activity of the reference drug—metamizole sodium
Analyse Biochimique
Biochemical Properties
2-(3-Bromobenzyl)isoindoline-1,3-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the activity of the dopamine receptor D2, which is involved in neurotransmission and is a target for antipsychotic drugs . Additionally, this compound exhibits inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . These interactions suggest that this compound may have potential therapeutic applications in neurological disorders.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to induce apoptosis and necrosis in certain cancer cell lines, such as Raji cells . This compound also affects cell signaling pathways, including those mediated by dopamine receptors, which can impact gene expression and cellular metabolism . The modulation of these pathways by this compound highlights its potential as a therapeutic agent in cancer and neurological diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the dopamine receptor D2, inhibiting adenylyl cyclase activity and reducing cyclic AMP levels . This compound also inhibits acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . These molecular interactions contribute to the compound’s pharmacological effects, including its potential antipsychotic and neuroprotective properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions and retains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained modulation of dopamine receptor activity and acetylcholinesterase inhibition, suggesting potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anticonvulsant and antipsychotic activities . At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This compound’s metabolism can affect its pharmacokinetics and bioavailability, impacting its therapeutic efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins, which can affect its localization and accumulation in target organs.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments, where it can interact with relevant biomolecules and exert its pharmacological effects.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNJTQRBGXEHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)



![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)







